5-Methoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one
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Overview
Description
5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a methoxy group, a tolyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of o-tolyl hydrazine with methoxyacetic acid, followed by cyclization with a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted oxadiazole compounds.
Scientific Research Applications
5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-3-(p-tolyl)-1,3,4-oxadiazol-2(3H)-one
- 5-Methoxy-3-(m-tolyl)-1,3,4-oxadiazol-2(3H)-one
- 5-Methoxy-3-(phenyl)-1,3,4-oxadiazol-2(3H)-one
Uniqueness
5-Methoxy-3-(o-tolyl)-1,3,4-oxadiazol-2(3H)-one is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. The position of the tolyl group can affect the compound’s ability to interact with specific molecular targets, making it distinct from its isomers and other similar compounds.
Properties
CAS No. |
62482-24-0 |
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Molecular Formula |
C10H10N2O3 |
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-methoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H10N2O3/c1-7-5-3-4-6-8(7)12-10(13)15-9(11-12)14-2/h3-6H,1-2H3 |
InChI Key |
QTOMBBUTAJGCOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)OC(=N2)OC |
Origin of Product |
United States |
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